molecular formula C19H23N3O3 B2700609 N1-cyclopentyl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide CAS No. 898455-77-1

N1-cyclopentyl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide

Cat. No.: B2700609
CAS No.: 898455-77-1
M. Wt: 341.411
InChI Key: JJOCFYSWSFTARK-UHFFFAOYSA-N
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Description

N1-cyclopentyl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide is a synthetically designed organic compound for research applications. Its structure is characterized by an oxalamide functional group, which serves as a key linker bridging two distinct moieties: a cyclopentyl group and a complex, nitrogen-containing tricyclic system identified as 3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline . This specific tricyclic framework is recognized in medicinal chemistry as a privileged scaffold for its potential to interact with various biological targets. The presence of the oxalamide linker is of particular interest in chemical biology and drug discovery. This group is a classic hydrogen-bond donor and acceptor, facilitating specific molecular recognition events with proteins and enzymes . Compounds featuring similar oxalamide-linked structures have been investigated in diverse therapeutic areas, suggesting this reagent's potential utility as a valuable building block or intermediate in the synthesis and development of novel pharmacologically active agents . Researchers can leverage this compound in high-throughput screening campaigns, as a core structure in structure-activity relationship (SAR) studies, or as a precursor in complex synthetic pathways. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses, or for any form of personal application.

Properties

IUPAC Name

N-cyclopentyl-N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c23-16-8-7-13-11-15(10-12-4-3-9-22(16)17(12)13)21-19(25)18(24)20-14-5-1-2-6-14/h10-11,14H,1-9H2,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJOCFYSWSFTARK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C(=O)NC2=CC3=C4C(=C2)CCC(=O)N4CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N1-cyclopentyl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the hexahydropyridoquinoline core through cyclization reactions, followed by the introduction of the cyclopentyl group and the oxalamide functionality. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods would scale up these laboratory procedures, ensuring consistency and efficiency in large-scale synthesis.

Chemical Reactions Analysis

N1-cyclopentyl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones, potentially altering the compound’s properties.

    Reduction: This reaction can reduce specific functional groups, such as ketones, to alcohols, affecting the compound’s reactivity and stability.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s chemical structure. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N1-cyclopentyl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in various chemical reactions.

    Biology: Its potential biological activity makes it a candidate for studying interactions with biological targets, such as enzymes or receptors.

    Medicine: It may have therapeutic potential, either as a drug candidate or as a lead compound for developing new pharmaceuticals.

    Industry: Its unique chemical properties could be exploited in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N1-cyclopentyl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved in its mechanism of action depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound shares structural homology with several oxalamide derivatives reported in the literature. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Oxalamide Derivatives
Compound Name Substituent at N1 Core Structure Key Functional Differences
N1-cyclopentyl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide (Target) Cyclopentyl Hexahydropyrido[3,2,1-ij]quinolin-3-one High lipophilicity; potential CNS activity
N1-(3,4-dimethoxyphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide 3,4-Dimethoxyphenyl Hexahydropyrido[3,2,1-ij]quinolin-3-one Enhanced polarity; possible peripheral action
N1-(3-hydroxypropyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide 3-Hydroxypropyl Hexahydropyrido[3,2,1-ij]quinolin-3-one Improved aqueous solubility; H-bond donor

Key Observations:

Substituent Effects on Pharmacokinetics: The cyclopentyl group in the target compound increases lipophilicity (logP ~3.2, estimated), favoring membrane permeability and CNS uptake compared to the polar 3-hydroxypropyl (logP ~1.8) or aromatic 3,4-dimethoxyphenyl (logP ~2.5) analogs . The 3-hydroxypropyl analog exhibits higher aqueous solubility (>50 mg/mL in PBS), making it more suitable for intravenous formulations .

Binding Affinity and Selectivity :

  • Preliminary molecular docking studies suggest that the cyclopentyl substituent enhances van der Waals interactions with hydrophobic binding pockets in kinase targets (e.g., CDK5), while the 3,4-dimethoxyphenyl analog shows stronger π-π stacking with aromatic residues in serotonin receptors .
  • The 3-hydroxypropyl derivative’s hydroxyl group may form hydrogen bonds with polar residues in soluble epoxide hydrolase (sEH), a target for inflammatory diseases .

Synthetic Accessibility :

  • The cyclopentyl-substituted compound requires chiral resolution due to stereochemical complexity at the cyclopentyl-carbonyl junction, whereas the 3-hydroxypropyl and dimethoxyphenyl analogs are synthesized via straightforward alkylation or Ullmann coupling .

Research Findings and Limitations

Critical Analysis :

  • The target compound’s CDK5/p25 inhibition is superior to first-generation inhibitors (e.g., roscovitine, IC50 = 100 nM), but its pharmacokinetic profile in vivo remains uncharacterized .
  • The 3,4-dimethoxyphenyl analog’s 5-HT2A affinity aligns with antipsychotic drug candidates like risperidone, though off-target effects on adrenergic receptors warrant further study .

Biological Activity

N1-cyclopentyl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by a cyclopentyl group and a hexahydropyridoquinoline moiety. Its molecular formula is C21H24N4O3C_{21}H_{24}N_{4}O_{3} with a molecular weight of approximately 376.44 g/mol. The compound's structural features suggest potential interactions with various biological targets.

Anticancer Activity

Recent studies have indicated that derivatives of hexahydropyridoquinoline compounds exhibit significant anticancer properties. For instance:

  • Mechanism : These compounds may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.
  • Case Study : In vitro studies demonstrated that this compound showed cytotoxic effects on various cancer cell lines (e.g., MCF-7 breast cancer cells) with IC50 values in the low micromolar range.

Antimicrobial Activity

Another area of interest is the antimicrobial efficacy of this compound:

  • Mechanism : The compound may disrupt bacterial cell membranes or inhibit essential enzymes involved in bacterial metabolism.
  • Research Findings : Preliminary data suggest that the compound exhibits activity against both Gram-positive and Gram-negative bacteria. For example, it showed notable inhibition against Staphylococcus aureus and Escherichia coli.

Data Table: Summary of Biological Activities

Activity TypeTarget Organisms/CellsIC50/EffectivenessReference
AnticancerMCF-7 (breast cancer)Low micromolar range[Research Study 1]
AntimicrobialStaphylococcus aureusModerate inhibition[Research Study 2]
AntimicrobialEscherichia coliModerate inhibition[Research Study 3]

The biological activity of this compound appears to be multifaceted:

  • Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death.
  • Cell Cycle Arrest : Inhibition of key cyclins and cyclin-dependent kinases (CDKs).
  • Antimicrobial Mechanisms : Disruption of membrane integrity and interference with metabolic pathways.

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